

NMR spectroscopy of 1-[2-(Trifluoromethyl)benzoyl]piperazine

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Compound of Interest

1-[2-

Compound Name: (Trifluoromethyl)benzoyl)piperazin

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An Application Note on the Multinuclear (^1H , ^{13}C , ^{19}F) NMR Spectroscopic Analysis of **1-[2-(Trifluoromethyl)benzoyl]piperazine**

Authored by: Gemini, Senior Application Scientist Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of **1-[2-(Trifluoromethyl)benzoyl]piperazine**, a key intermediate in medicinal chemistry. We provide field-proven protocols for sample preparation and data acquisition for ^1H , ^{13}C , and ^{19}F NMR. The core of this document is an in-depth analysis of the expected spectral features, with a particular focus on the complexities arising from conformational isomerism (rotamers) of the amide bond and piperazine ring dynamics. Advanced 2D NMR techniques are discussed as a definitive means of structural verification. This note is intended for researchers, scientists, and drug development professionals seeking a robust methodology for the analysis of substituted benzoylpiperazine derivatives.

Introduction and Scientific Context

1-[2-(Trifluoromethyl)benzoyl]piperazine is a versatile chemical scaffold found in pharmacologically active compounds. The molecule uniquely combines three distinct structural

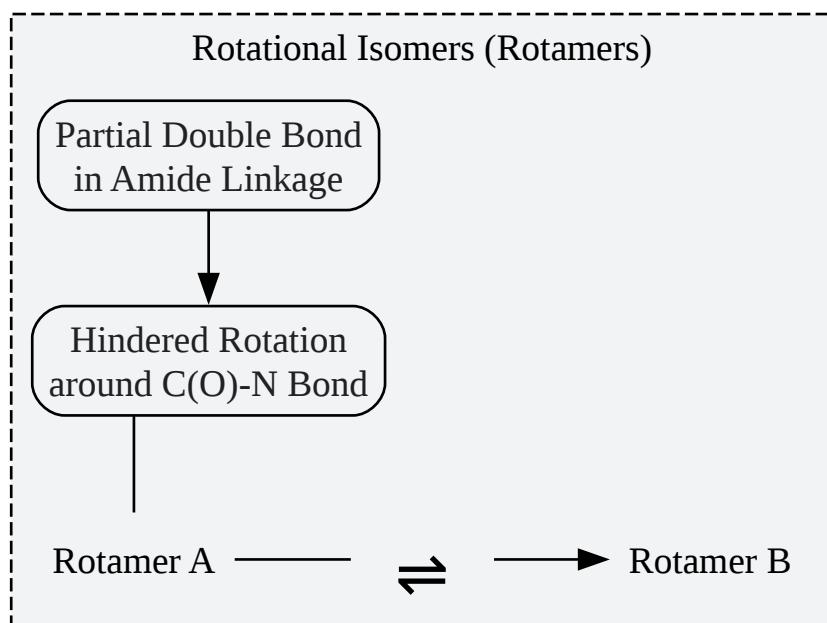
motifs amenable to NMR analysis: a disubstituted aromatic ring, a flexible piperazine heterocycle, and a trifluoromethyl (CF_3) group. The CF_3 group is a particularly valuable NMR probe; the ^{19}F nucleus has 100% natural abundance, a spin of $\frac{1}{2}$, and its chemical shift is highly sensitive to the local electronic environment, making ^{19}F NMR an exquisitely sensitive tool for structural and interaction studies.[1][2]

A complete structural elucidation requires a multi-faceted approach. While ^1H NMR provides initial information on proton environments and connectivity, the dynamic nature of the molecule presents significant challenges. Restricted rotation around the amide (C-N) bond and the chair-chair interconversion of the piperazine ring often lead to the presence of multiple conformers in solution at room temperature.[3][4] This phenomenon results in signal broadening or the appearance of multiple sets of signals, complicating 1D spectral interpretation. Therefore, a combination of ^1H , ^{13}C , ^{19}F , and 2D correlation spectroscopy is essential for unambiguous assignment and a complete structural portrait.

Molecular Structure and Conformational Dynamics

The key to interpreting the NMR spectra of this molecule lies in understanding its structural dynamics. The partial double-bond character of the amide linkage hinders free rotation, leading to the existence of rotational isomers, often referred to as rotamers.[3][5] Furthermore, the piperazine ring is not static and undergoes ring-flipping between two chair conformations. At room temperature, the rate of these exchange processes can be on the same timescale as the NMR experiment, leading to complex spectra.

For mono-N-benzoylated piperazines, it is common to observe four distinct, often broad, signals for the eight piperazine protons at 25 °C, representing the non-equivalent protons adjacent to the amide and amine nitrogens.[6] This complexity underscores the need for temperature-dependent (dynamic NMR) studies and 2D techniques to resolve the individual signals and understand the underlying conformational behavior.[7][8]



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Figure 1: Logical relationship of amide bond character to rotamer formation.

Experimental Protocols

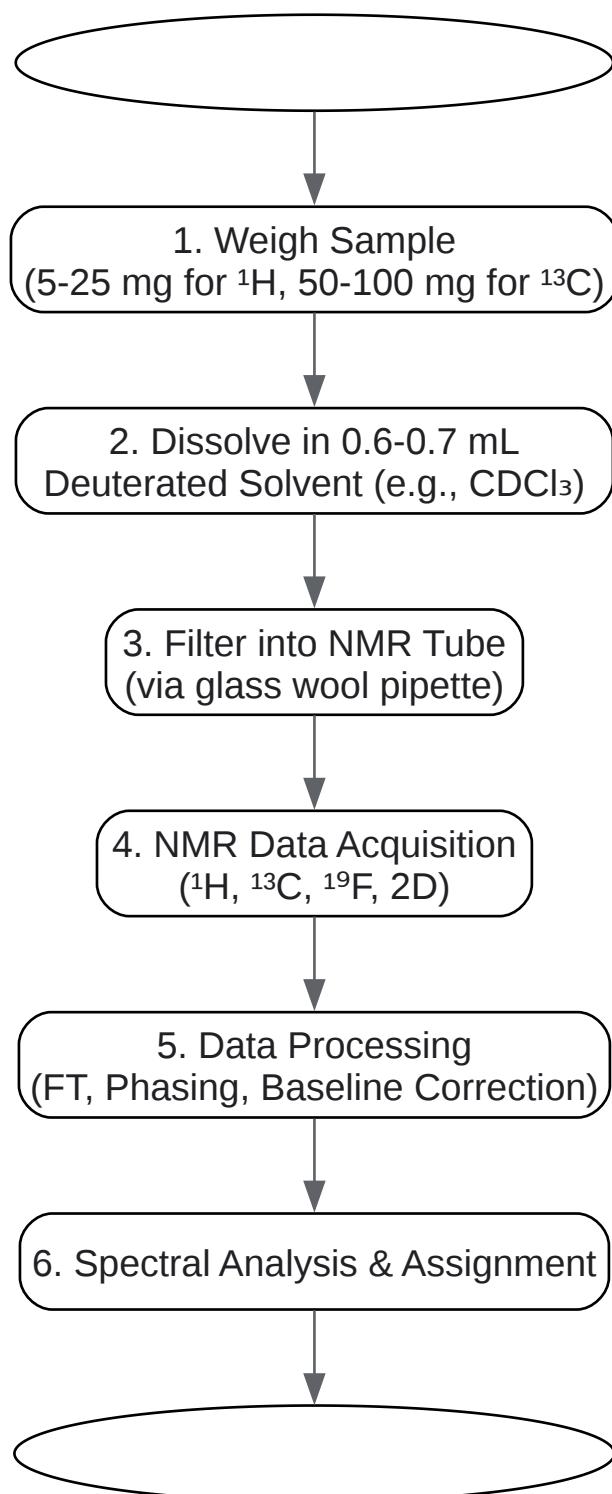
Sample Preparation: A Foundation for Quality Spectra

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[9] A homogeneous solution free of particulate matter is critical for achieving sharp lines and enabling proper shimming.[10]

Protocol:

- Weighing the Sample: For a standard 5 mm NMR tube, weigh 5-25 mg of **1-[2-(Trifluoromethyl)benzoyl]piperazine** for ^1H NMR and 50-100 mg for ^{13}C NMR experiments.[11][12] Higher concentrations for ^{13}C NMR are necessary due to the lower natural abundance (1.1%) and smaller gyromagnetic ratio of the ^{13}C nucleus.[10]
- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) and Dimethyl sulfoxide-d₆ (DMSO-d_6) are common choices. The choice of solvent can influence chemical shifts and the coalescence temperature of dynamic processes.[5][13] Use approximately 0.6-0.7 mL of solvent.[14]

- Dissolution: Dissolve the sample in the solvent in a separate small vial. This allows for gentle heating or vortexing to ensure complete dissolution.[12]
- Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[9] This step is crucial to remove any undissolved solids, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.[9]
- Capping and Labeling: Securely cap the NMR tube and label it clearly.



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Figure 2: Standard experimental workflow for NMR analysis.

NMR Instrument Parameters

The following are typical starting parameters for a 400 MHz spectrometer. These may need to be optimized for specific instruments or experimental goals.

Parameter	¹ H NMR	¹³ C NMR	¹⁹ F NMR	Rationale
Spectral Width	~16 ppm	~220 ppm	~250 ppm	To cover all expected chemical shifts for the respective nucleus. ¹⁹ F has a very wide chemical shift range. [1] [15]
Acquisition Time	2-4 s	1-2 s	1-2 s	Balances resolution with signal-to-noise.
Relaxation Delay (d1)	1-2 s	2-5 s	1-2 s	Allows for magnetization to return to equilibrium. Longer delay in ¹³ C is crucial for accurate integration.
Pulse Angle	30-45°	30-45°	30-45°	A smaller flip angle allows for faster pulsing without saturating the signal.
Number of Scans	8-16	1024-4096+	16-64	Dependent on sample concentration; more scans are needed for the less sensitive ¹³ C nucleus.

Spectral Interpretation and Data Analysis

¹H NMR Spectrum

- Aromatic Region (δ 7.3-7.8 ppm): The four protons on the benzoyl ring will form a complex, second-order multiplet system. The proton ortho to the carbonyl group will be the most deshielded. Long-range coupling to the fluorine atoms of the CF_3 group (typically ^4JHF and ^5JHF) can further complicate these multiplets.[16][17]
- Piperazine Region (δ 2.8-4.0 ppm): This region is most indicative of the molecule's dynamic nature. Due to restricted amide bond rotation and slow ring inversion, one should expect to see four broad, distinct signals rather than two simple triplets.[3][6] The protons on the carbons adjacent to the electron-withdrawing benzoyl group (H-2', H-6') will be shifted downfield (δ ~3.4-3.9 ppm) compared to the protons adjacent to the secondary amine (H-3', H-5', δ ~2.9-3.1 ppm).[5] The exact chemical shifts and signal shapes are highly dependent on the solvent and temperature.[4]
- Amine Proton (N-H): A broad singlet, the chemical shift of which is highly variable depending on concentration, solvent, and temperature. It may be observed between δ 1.5-3.0 ppm.

¹³C NMR Spectrum

- Carbonyl Carbon (C=O): Expected around δ 165-170 ppm.[18]
- Aromatic Carbons: Six signals are expected between δ 120-140 ppm. The carbon attached to the CF_3 group will appear as a quartet due to one-bond C-F coupling ($^1\text{JCF} \sim 272$ Hz). The ortho and meta carbons will show smaller couplings (^2JCF , ^3JCF). The carbon attached to the carbonyl group will also be identifiable.
- Trifluoromethyl Carbon (CF_3): A prominent quartet expected around δ 120-125 ppm, with a large ^1JCF coupling constant.
- Piperazine Carbons: Due to the conformational dynamics, two or four signals may be observed between δ 40-50 ppm. The carbons adjacent to the benzoyl group will be slightly downfield of those adjacent to the amine.[5][8] Signal broadening is common.

¹⁹F NMR Spectrum

- Trifluoromethyl Group (CF_3): A single, sharp signal is expected.[19] The chemical shift for a CF_3 group on an aromatic ring is typically in the range of δ -58 to -65 ppm (relative to CFCl_3). [2][20] The absence of other fluorine atoms means homonuclear coupling will not be observed. Long-range J-coupling to protons may cause slight broadening but is often unresolved in standard 1D spectra.[21] The high sensitivity and lack of background signals make ^{19}F NMR excellent for purity assessment.[19]

2D NMR for Definitive Assignment

Given the complexities of the 1D spectra, 2D NMR experiments are invaluable for confirming the structure.[22][23]

- COSY (^1H - ^1H Correlation Spectroscopy): Establishes proton-proton couplings. It will be critical for tracing the connectivity within the aromatic ring and confirming which piperazine protons are coupled to each other.[8]
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is the most reliable way to assign the carbon signals of the piperazine and aromatic rings.[8][24]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is key for establishing connectivity across quaternary carbons, such as the link between the benzoyl carbonyl carbon and the piperazine ring protons, and between the aromatic protons and the CF_3 carbon.

1-[2-(Trifluoromethyl)benzoyl]piperazine	C=O	CF ₃	Aromatic CH	Piperazine CH ₂ (Amide)	Piperazine CH ₂ (Amine)
	~167 ppm	~123 ppm (q) ~ -62 ppm	7.3-7.8 ppm	3.4-3.9 ppm	2.9-3.1 ppm
¹ H NMR	C=O	~167 ppm	-	-	-
¹³ C NMR	CF ₃	~123 ppm (q)	~ -62 ppm (s)	-	-
	Aromatic	120-140 ppm	-	-	-
¹⁹ F NMR	Piperazine (Amide)	~45-50 ppm	-	-	-
	Piperazine (Amine)	~40-45 ppm	-	-	-

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Figure 3: Correlation of molecular fragments to expected NMR chemical shifts.

Summary of Expected NMR Data

Nucleus	Functional Group	Expected Chemical Shift (δ , ppm)	Expected Multiplicity & J-Coupling
^1H	Aromatic (Ar-H)	7.3 - 7.8	Complex multiplets
Piperazine (-CH ₂ -N-CO)		3.4 - 3.9	Broad signals (2H + 2H)
Piperazine (-CH ₂ -NH)		2.9 - 3.1	Broad signals (2H + 2H)
Amine (-NH)		1.5 - 3.0	Broad singlet
^{13}C	Carbonyl (C=O)	165 - 170	Singlet
Aromatic (C-CF ₃)		~128	Quartet ($^2\text{JCF} \approx 30$ Hz)
Aromatic (Ar-C)		120 - 140	Singlets/Doublets (from C-F coupling)
Trifluoromethyl (CF ₃)		~123	Quartet ($^1\text{JCF} \approx 272$ Hz)
Piperazine (-CH ₂ -N-CO)		45 - 50	Broad signals
Piperazine (-CH ₂ -NH)		40 - 45	Broad signals
^{19}F	Trifluoromethyl (CF ₃)	-58 to -65	Singlet

Note: Chemical shifts are referenced to TMS (^1H , ^{13}C) and CFCl₃ (^{19}F). Values are approximate and can be influenced by solvent and concentration.

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